molecular formula C5H8O4 B6150023 1,3-dioxane-5-carboxylic acid CAS No. 5703-44-6

1,3-dioxane-5-carboxylic acid

Cat. No.: B6150023
CAS No.: 5703-44-6
M. Wt: 132.11 g/mol
InChI Key: ZQZLGXFRUOJTCE-UHFFFAOYSA-N
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Description

1,3-Dioxane-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H8O4 It features a six-membered ring containing two oxygen atoms and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxane-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of dihydroxyacetone with formaldehyde in the presence of an acid catalyst. This reaction forms a 1,3-dioxane ring, which is then oxidized to introduce the carboxylic acid group at the fifth position. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dioxane-5,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 1,3-dioxane-5-methanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Dioxane-5,5-dicarboxylic acid.

    Reduction: 1,3-Dioxane-5-methanol.

    Substitution: Various substituted dioxane derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dioxane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving dioxane derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-dioxane-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: This compound has similar structural features but includes additional methyl groups, which can influence its reactivity and physical properties.

    1,3-Dioxane-5-one: This derivative lacks the carboxylic acid group and is used in different synthetic applications.

    1,3-Dioxane-5,5-dicarboxylic acid: This compound has two carboxylic acid groups, making it more acidic and reactive in certain conditions.

Uniqueness: 1,3-Dioxane-5-carboxylic acid is unique due to its specific ring structure and the presence of a single carboxylic acid group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

5703-44-6

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-5(7)4-1-8-3-9-2-4/h4H,1-3H2,(H,6,7)

InChI Key

ZQZLGXFRUOJTCE-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)C(=O)O

Purity

95

Origin of Product

United States

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